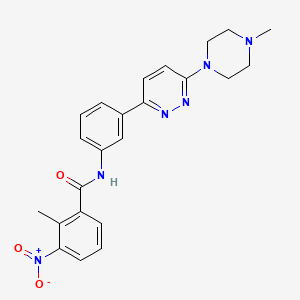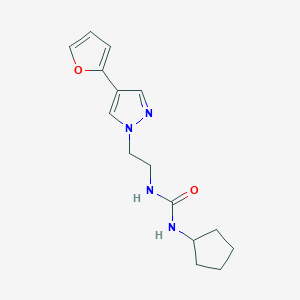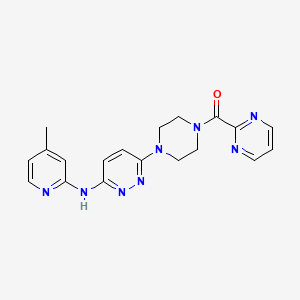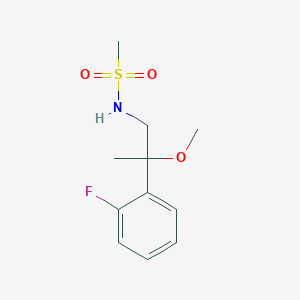
N-(2-(2-fluorophenyl)-2-methoxypropyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-Fluorophenyl)methanesulfonamide” is a research chemical with the molecular formula C7H8FNO2S . It has a molecular weight of 189.21 .
Molecular Structure Analysis
The InChI key for “N-(2-Fluorophenyl)methanesulfonamide” is DJLCKPRURZWUOU-UHFFFAOYSA-N . The SMILES string is CS(=O)(=O)NC1=CC=CC=C1F .Physical And Chemical Properties Analysis
“N-(2-Fluorophenyl)methanesulfonamide” is a powder with a melting point of 74-78°C .Applications De Recherche Scientifique
Synthesis and Utility in Organic Chemistry
Research has shown that α-fluoro(disulfonyl)methane and its analogues, including those with chloro and methoxy groups, are synthesized via a new C–S bond-forming strategy. These compounds, due to their synthetic utility as versatile synthons, enable the preparation of various fluoromethylated organic molecules, highlighting their importance in the development of new chemical entities (Prakash et al., 2010). Similarly, the synthesis of diethyltin(methoxy)methanesulfonate-based compounds demonstrates the potential for creating complex three-dimensional self-assemblies, useful in materials science and supramolecular chemistry (Shankar et al., 2011).
Fluorination Techniques
The development of efficient fluorination techniques, as seen in the electrophilic fluorination using difluorobis(fluoroxy)methane, underscores the evolving methodologies for incorporating fluorine atoms into organic frameworks. This has significant implications for pharmaceuticals, agrochemicals, and material science, where the introduction of fluorine can drastically alter the properties of molecules (Bailey et al., 2002).
Applications in Positron Emission Tomography (PET)
The development of [(18)F]fluorothiols as a new generation of peptide labeling reagents for potential tracers in PET imaging illustrates the significance of fluorinated compounds in biomedical imaging. This enables the development of novel diagnostic tools and contributes to the advancement of personalized medicine (Glaser et al., 2004).
Catalysis and Enantioselective Reactions
Research in catalysis has led to the highly regio- and enantioselective allylic alkylation of fluorobis(phenylsulfonyl)methane, demonstrating the potential for synthesizing enantiopure fluorinated compounds. Such advancements are crucial for the development of active pharmaceutical ingredients with improved efficacy and reduced side effects (Liu et al., 2009).
Fluorinated Material Synthesis
The synthesis of fluorinated beta-ketosulfones and gem-disulfones by nucleophilic fluoroalkylation of esters and sulfinates with di- and monofluoromethyl sulfones showcases the versatility of fluorinated compounds in the synthesis of materials with unique properties (Ni et al., 2009).
Safety and Hazards
“N-(2-Fluorophenyl)methanesulfonamide” is classified as acutely toxic if swallowed (H301), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye/face protection, and seeking immediate medical attention if swallowed or if it comes in contact with the eyes .
Propriétés
IUPAC Name |
N-[2-(2-fluorophenyl)-2-methoxypropyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FNO3S/c1-11(16-2,8-13-17(3,14)15)9-6-4-5-7-10(9)12/h4-7,13H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFLVNHUFYSHKSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C)(C1=CC=CC=C1F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-Fluorophenyl)-2-methoxypropyl]methanesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

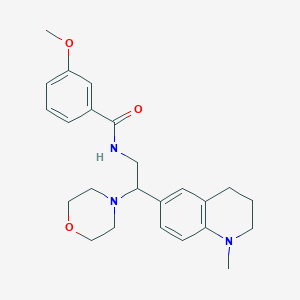
![3-(2-((2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl)oxy)ethyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2588116.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B2588117.png)

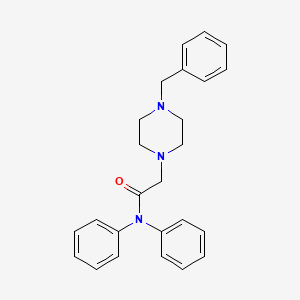
![3-Chloro-4-fluoro-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]benzenesulfonamide](/img/structure/B2588122.png)
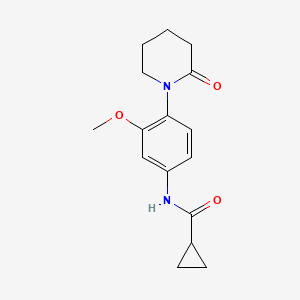
![2-((2-(2,5-dimethylphenyl)-2-oxoethyl)thio)-3-(4-methoxybenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2588129.png)

